4-(Chloromethyl)-1-(methylsulfonyl)hexane

Description

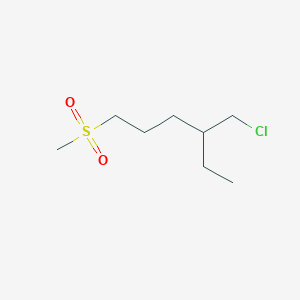

4-(Chloromethyl)-1-(methylsulfonyl)hexane is an organosulfur compound featuring a hexane backbone substituted with a chloromethyl group at the 4-position and a methylsulfonyl group at the 1-position.

Properties

Molecular Formula |

C8H17ClO2S |

|---|---|

Molecular Weight |

212.74 g/mol |

IUPAC Name |

4-(chloromethyl)-1-methylsulfonylhexane |

InChI |

InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-4-6-12(2,10)11/h8H,3-7H2,1-2H3 |

InChI Key |

AGHIHLKKIFTASE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCS(=O)(=O)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(methylsulfonyl)hexane typically involves the chloromethylation of 1-(methylsulfonyl)hexane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(methylsulfonyl)hexane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted hexane derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of 1-(methylsulfonyl)hexane.

Scientific Research Applications

4-(Chloromethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(methylsulfonyl)hexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analog: 4-(Chloromethyl)-1-ethoxyhexane

- Structure : Replaces the methylsulfonyl group with an ethoxy (-OCH₂CH₃) group .

- Key Differences: Polarity: The ethoxy group is less polar than methylsulfonyl, resulting in lower solubility in polar solvents (e.g., water) and higher solubility in non-polar solvents. Reactivity: The ethoxy group is a weaker electron-withdrawing group compared to methylsulfonyl, reducing the compound’s electrophilicity. Synthetic Utility: Ethoxy derivatives are typically used as intermediates in etherification or protection reactions, whereas methylsulfonyl groups are more reactive in nucleophilic substitutions or as leaving groups.

2.2. Sulfonyl-Containing Compounds

2.2.1. JC-171 (5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxy-benzamide)

- Structure : A sulfonamide derivative with a benzamide core and hydroxysulfamoyl phenyl group .

- Comparison :

- Biological Activity : JC-171 demonstrated anti-inflammatory effects in murine macrophage cell lines, attributed to its sulfonamide moiety . In contrast, 4-(Chloromethyl)-1-(methylsulfonyl)hexane lacks documented biological activity but may exhibit different pharmacokinetics due to its aliphatic chain.

- Synthesis : JC-171 was synthesized via chlorosulfonic acid-mediated sulfonation (65% yield), followed by hydroxylamine substitution (56% yield) . The target compound’s synthesis likely involves similar sulfonation steps but with a hexane backbone.

2.2.2. MPP (1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one)

- Structure : A chalcone derivative with a methylsulfonylphenyl group .

- Comparison: Electronic Effects: The methylsulfonyl group in MPP enhances electrophilicity at the carbonyl carbon, facilitating thiol addition (91% yield) . In this compound, the sulfonyl group may stabilize adjacent reactive sites.

2.3. Piperidine-Based Methylsulfonyl Compounds

- Examples : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and related derivatives .

- Comparison: Complexity: These compounds feature cyclic amines and multiple sulfonyl groups, increasing steric hindrance and reducing flexibility compared to the linear hexane backbone of the target compound.

Table 1: Key Properties of this compound and Analogs

Table 2: NMR Chemical Shift Trends

Research Implications and Gaps

- Biological Screening: While JC-171 and MPP show bioactivity , the target compound’s aliphatic structure may offer novel interactions with cellular targets.

- Synthetic Optimization : Column chromatography (used in JC-171 and MPP syntheses ) could be adapted for purifying the target compound, though yields may vary due to differences in backbone flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.